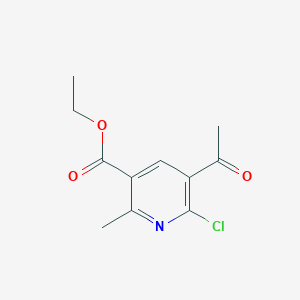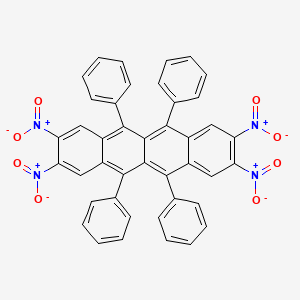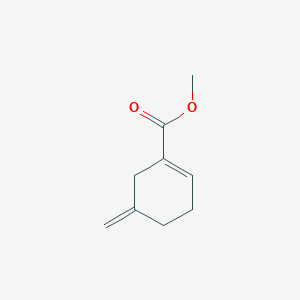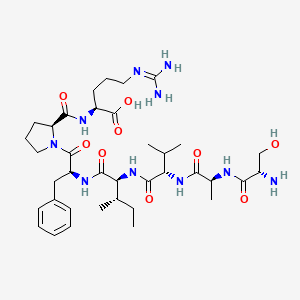
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one is a heterocyclic compound that features a pyridine ring substituted with benzyl, cyclohexylmethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of benzyl chloride, cyclohexylmethyl bromide, and 2-methylpyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction conditions often include solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography or crystallization.
化学反応の分析
Types of Reactions
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclohexylmethyl positions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions could introduce azide or cyano groups.
科学的研究の応用
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, or advanced materials.
作用機序
The mechanism of action of 1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound could modulate biological pathways by binding to active sites, altering protein conformation, or affecting signal transduction mechanisms.
類似化合物との比較
Similar Compounds
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4(1H)-one: Unique due to its specific substitution pattern on the pyridine ring.
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-2(1H)-one: Similar structure but different position of the methyl group.
1-benzyl-3-(cyclohexylmethyl)-4-methylpyridin-2(1H)-one: Another isomer with a different substitution pattern.
Uniqueness
This compound is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
919366-79-3 |
|---|---|
分子式 |
C20H25NO |
分子量 |
295.4 g/mol |
IUPAC名 |
1-benzyl-3-(cyclohexylmethyl)-2-methylpyridin-4-one |
InChI |
InChI=1S/C20H25NO/c1-16-19(14-17-8-4-2-5-9-17)20(22)12-13-21(16)15-18-10-6-3-7-11-18/h3,6-7,10-13,17H,2,4-5,8-9,14-15H2,1H3 |
InChIキー |
AQGUSLAJGRIOHG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1CC2=CC=CC=C2)CC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5,6-dicarbonitrile](/img/structure/B14186587.png)

![tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate](/img/structure/B14186599.png)

![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)




![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)

![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)

![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)
